molecular formula C16H18N2O2 B3884551 N-(4-butoxyphenyl)pyridine-3-carboxamide

N-(4-butoxyphenyl)pyridine-3-carboxamide

Cat. No.: B3884551
M. Wt: 270.33 g/mol
InChI Key: KYYZOBMVCLNSCO-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a 4-butoxyphenyl group. This compound belongs to a broader class of pyridine-3-carboxamide derivatives, which are studied for diverse applications, including medicinal chemistry and agrochemical development .

Properties

IUPAC Name

N-(4-butoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-3-11-20-15-8-6-14(7-9-15)18-16(19)13-5-4-10-17-12-13/h4-10,12H,2-3,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYZOBMVCLNSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 4-butoxyaniline with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-butoxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Below, we analyze key structural differences and inferred functional implications between N-(4-butoxyphenyl)pyridine-3-carboxamide and related compounds identified in the literature.

Substituent Variations in Pyridine-3-carboxamide Derivatives

Table 1: Structural Comparison of Selected Pyridine-3-carboxamide Analogues
Compound Name Substituent Features Key Structural Differences Potential Functional Implications
This compound 4-butoxyphenyl group (linear alkoxy chain) Flexible alkoxy substituent Moderate lipophilicity; possible metabolic stability
A.3.33 (1,1,3-trimethylindan-4-yl derivative) Bulky 1,1,3-trimethylindan-4-yl group Rigid, polycyclic substituent Enhanced steric hindrance; altered target binding
A.3.34–A.3.39 (difluoromethyl-indan derivatives) Difluoromethyl + alkylated indan groups (e.g., ethyl, propyl, isobutyl) Fluorine atoms + variable alkyl chains Increased electronegativity; tunable hydrophobicity
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-Bromophenyl-thiazolidinone moiety Bromine atom + thiazolidinone ring Hydrogen bonding capacity; halogen-mediated interactions
5-(3-(tert-butylcarbamoyl)phenyl)-... furopyridine Furopyridine core + fluorophenyl and tert-butylcarbamoyl groups Complex heterocyclic system Multi-target engagement; enhanced solubility

Key Observations

Substituent Flexibility vs. Rigidity: The 4-butoxyphenyl group in the target compound offers conformational flexibility, which may facilitate adaptation to binding pockets.

Fluorination also improves metabolic stability . Bromine in the thiazolidinone derivative () may enhance halogen bonding, a critical factor in kinase or receptor inhibition .

Impact on Physicochemical Properties :

  • Alkoxy chains (e.g., butoxy) balance lipophilicity and solubility, whereas bulky indan groups may reduce aqueous solubility. The tert-butylcarbamoyl group in the furopyridine derivative () introduces steric bulk but could improve solubility via amide hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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